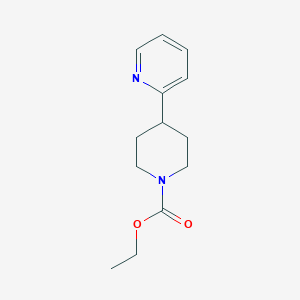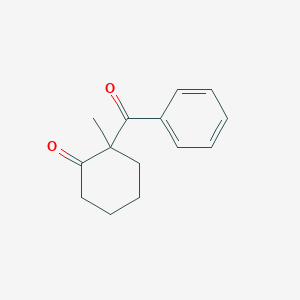
1H-Dibenzo(c,g)carbazole, 3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Dibenzo(c,g)carbazole, 3-methyl- is a derivative of carbazole, a tricyclic aromatic heterocyclic compound It is characterized by the presence of a methyl group attached to the nitrogen-containing carbazole structure
准备方法
The synthesis of 1H-Dibenzo(c,g)carbazole, 3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as carbazole and methylating agents.
Methylation Reaction: The key step in the synthesis is the methylation of carbazole. This can be achieved using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the methylation process.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain pure 1H-Dibenzo(c,g)carbazole, 3-methyl-.
化学反应分析
1H-Dibenzo(c,g)carbazole, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of the methyl group with other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbazole derivatives.
科学研究应用
1H-Dibenzo(c,g)carbazole, 3-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor for the preparation of functionalized carbazole derivatives.
Biology: This compound is studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research on 1H-Dibenzo(c,g)carbazole, 3-methyl- includes its potential use in drug discovery and development, particularly in targeting specific molecular pathways involved in diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 1H-Dibenzo(c,g)carbazole, 3-methyl- involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: This compound may interact with enzymes, receptors, and other proteins involved in cellular processes. It can act as an inhibitor or activator of specific enzymes, affecting their activity and function.
Pathways: The compound may modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. By influencing these pathways, 1H-Dibenzo(c,g)carbazole, 3-methyl- can exert its biological effects.
相似化合物的比较
1H-Dibenzo(c,g)carbazole, 3-methyl- can be compared with other similar compounds, such as:
Carbazole: The parent compound, carbazole, lacks the methyl group present in 1H-Dibenzo(c,g)carbazole, 3-methyl-. This structural difference can influence the compound’s chemical reactivity and biological activity.
Methylcarbazoles: Other methylated carbazole derivatives, such as 1-methylcarbazole and 3-methylcarbazole, share similarities with 1H-Dibenzo(c,g)carbazole, 3-methyl-. the position of the methyl group can affect the compound’s properties and applications.
Dibenzo(c,g)carbazole Derivatives: Compounds like 7H-Dibenzo(c,g)carbazole and its derivatives have similar tricyclic structures but may differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties.
属性
CAS 编号 |
119980-32-4 |
|---|---|
分子式 |
C21H15N |
分子量 |
281.3 g/mol |
IUPAC 名称 |
18-methyl-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(21),2(11),3,5,7,9,12,14,16,18-decaene |
InChI |
InChI=1S/C21H15N/c1-13-6-9-17-15(12-13)8-11-19-21(17)20-16-5-3-2-4-14(16)7-10-18(20)22-19/h2-8,10-12H,9H2,1H3 |
InChI 键 |
BUYHORLECJEXGE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2=C3C(=NC4=C3C5=CC=CC=C5C=C4)C=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


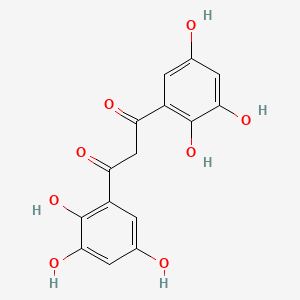
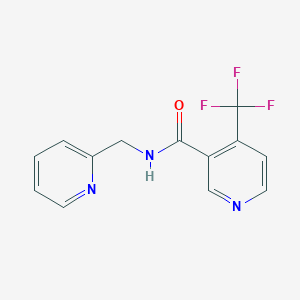
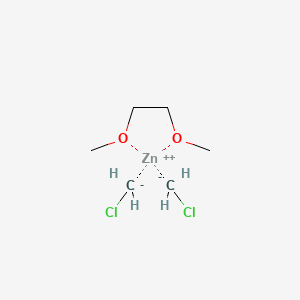


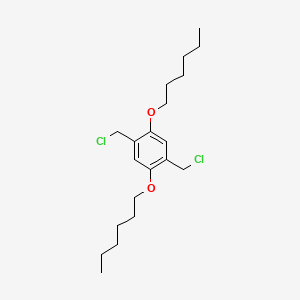
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)

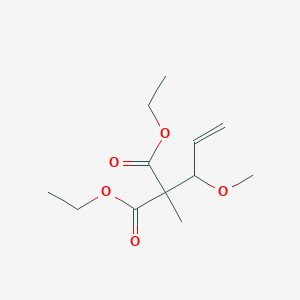

![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
